molecular formula C27H35ClF2N2O3 B12715409 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-4-hydroxy-4-methyl-3-propyl-, monohydrochloride CAS No. 134070-22-7

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-4-hydroxy-4-methyl-3-propyl-, monohydrochloride

Cat. No.: B12715409
CAS No.: 134070-22-7
M. Wt: 509.0 g/mol
InChI Key: WATNIUPZNBYOCC-UHFFFAOYSA-N
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Description

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-4-hydroxy-4-methyl-3-propyl-, monohydrochloride is a complex organic compound with significant potential in medicinal chemistry. This compound is known for its unique spirocyclic structure, which contributes to its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives typically involves multiple steps, including the formation of spirocyclic intermediates. One common method involves the reaction of 8-[2-(4-fluorophenyl)ethyl]-4-methylene-1,3-dioxa-8-azaspiro[4.5]decan-2-one with n-butylamine . The reaction conditions often include the use of solvents like xylene and catalysts such as 4-methylbenzenesulphonic acid under reflux .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives have a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives are unique due to their specific spirocyclic structure, which contributes to their distinct pharmacological properties. Their ability to inhibit neural calcium uptake and protect against brain edema sets them apart from other similar compounds .

Properties

CAS No.

134070-22-7

Molecular Formula

C27H35ClF2N2O3

Molecular Weight

509.0 g/mol

IUPAC Name

8-[4,4-bis(4-fluorophenyl)butyl]-4-hydroxy-4-methyl-3-propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride

InChI

InChI=1S/C27H34F2N2O3.ClH/c1-3-16-31-25(32)34-27(26(31,2)33)14-18-30(19-15-27)17-4-5-24(20-6-10-22(28)11-7-20)21-8-12-23(29)13-9-21;/h6-13,24,33H,3-5,14-19H2,1-2H3;1H

InChI Key

WATNIUPZNBYOCC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)OC2(C1(C)O)CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl

Origin of Product

United States

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